ジメチルアリルマロネート

概要

説明

Dimethyl allylmalonate is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .

Synthesis Analysis

Dimethyl allylmalonate may be used in the preparation of terminal alkyl silane, diallyl malonates, bromosulfoxide, and dimethyl-2-allyl-2-{4-methyl-2-[(tetrahydro-2H-pyran-2-yloxy)methyl]deca-2,3-dienoyl}malonate . It also plays a role in the synthesis of [2H,13C]‐Labelled Diallylmalonates, which are useful probes for the study of Transition Metal‐Catalysed 1,6‐Diene Cycloisomerisation .Molecular Structure Analysis

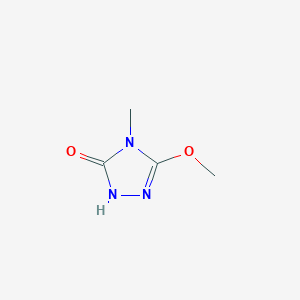

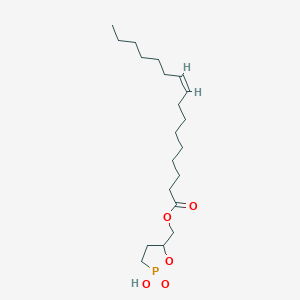

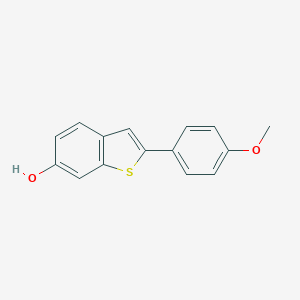

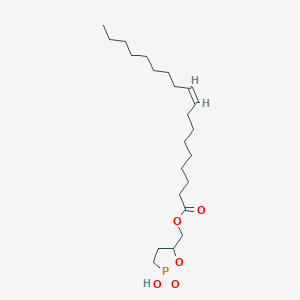

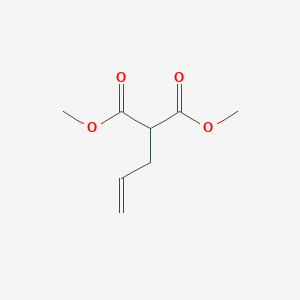

The molecular formula of Dimethyl allylmalonate is C8H12O4. It has an average mass of 172.178 Da and a Monoisotopic mass of 172.073563 Da .Chemical Reactions Analysis

Dimethyl allylmalonate is involved in various chemical reactions. For instance, it can undergo transition-metal catalysed cycloisomerisation . It also participates in intramolecular free radical cyclizations of a-sulfonyl and a-sulfinyl radicals .Physical And Chemical Properties Analysis

Dimethyl allylmalonate is a liquid with a refractive index of 1.435 (lit.) and a density of 1.071 g/mL at 25 °C (lit.) . It has a boiling point of 207 °C/771 mmHg (lit.) .科学的研究の応用

有機合成

ジメチルアリルマロネート: は、有機合成において汎用性の高い試薬です。反応性の高いジエステル官能基により、さまざまな複雑な分子の合成の前駆体として機能します。 たとえば、クロスカップリング反応において重要な中間体である末端アルキルシランの合成に使用できます . さらに、ジァリルマロネートを生成するために使用することもでき、この化合物はさらに変換して環状構造またはポリマーを生成できます .

医薬品

医薬品業界では、ジメチルアリルマロネートは、医薬品の有効成分(API)の合成における中間体として機能します。薬物分子に組み込むことで、薬物動態特性を改変し、生物活性を高めることができます。 特に、プロドラッグの開発や、既存の薬物の有効性を向上させるための改変に役立ちます .

農薬

この化合物は、農薬部門でも応用されています。新しい殺虫剤や除草剤の開発につながる中間体の生成に使用されます。 分子にジメチルアリルマロネートが存在すると、生物学的標的との相互作用に影響を与える可能性があり、より効果的な農薬剤につながる可能性があります .

染料の製造

染料化学では、ジメチルアリルマロネートは、着色剤や顔料の合成に使用されます。発色団の形成に関与したり、複雑な染料分子の構成要素として機能したりできます。 この用途は、光吸収と色の発現に不可欠な共役系を形成する能力を利用したものです .

高分子化学

ジメチルアリルマロネート: は、新規高分子材料を創製するために使用される高分子化学において不可欠なものです。直接重合したり、他のモノマーと共重合したりして、ユニークな特性を持つポリマーを生成できます。 たとえば、特定の機械的強度または耐熱性を備えたポリマーを生成するために使用できます .

材料科学

材料科学では、ジメチルアリルマロネートは、先進材料の開発に貢献しています。表面特性の改変や、特定の機能を持つ材料の創製に使用できます。 ナノ材料や、環境刺激に反応するスマートマテリアルの合成における役割は、特に注目されています .

Safety and Hazards

作用機序

Target of Action

Dimethyl allylmalonate is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . .

Mode of Action

It is known to participate in various organic synthesis reactions .

Biochemical Pathways

It is known to be used in the preparation of terminal alkyl silane, diallyl malonates, bromosulfoxide, and dimethyl-2-allyl-2-{4-methyl-2-[(tetrahydro-2h-pyran-2-yloxy)methyl]deca-2,3-dienoyl}malonate .

Pharmacokinetics

It is known that the compound has a boiling point of 207 °c and a density of 1071 g/mL at 25 °C .

Result of Action

It is known to be used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Action Environment

It is known that the compound should be protected from moisture and heat, and is incompatible with oxidizing agents .

特性

IUPAC Name |

dimethyl 2-prop-2-enylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-4-5-6(7(9)11-2)8(10)12-3/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNFVLWVVHHMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193642 | |

| Record name | Dimethyl allylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40637-56-7 | |

| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40637-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl allylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040637567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl allylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl allylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is dimethyl allylmalonate utilized in the synthesis of complex molecules?

A1: Dimethyl allylmalonate serves as a valuable starting material for constructing substituted cyclopentenes. [] The process involves a two-step strategy:

- Alkylation: Dimethyl allylmalonate reacts with the DABCO salt of a Baylis-Hillman adduct. This reaction introduces an allyl moiety to the Baylis-Hillman derivative. []

- Ring-Closing Metathesis (RCM): The resulting product, now containing two terminal alkene groups, undergoes RCM in the presence of a suitable catalyst. This reaction forms the cyclopentene ring. []

Q2: Can you provide specific examples of isotope labeling using dimethyl allylmalonate?

A2: Researchers have successfully synthesized various isotopically labeled dimethyl allylmalonates to study transition metal-catalyzed cycloisomerization reactions. [] Some examples include:

- Deuterium labeling: Dimethyl [1,7-(E,E)-2H2]hept-1,6-dienyl-4,4-dicarboxylate and dimethyl [2,6-2H2]hept-1,6-dienyl-4,4-dicarboxylate were synthesized by incorporating deuterium into the allyl chains. This was achieved by reducing propargyl intermediates with Schwartz reagent, demonstrating regio- and stereo-selective labeling. []

- Carbon-13 labeling: Dimethyl [1,3-13C1,5,7-13C1]hept-1,6-dienyl-4,4-dicarboxylate was synthesized by incorporating Carbon-13 into the allyl chains. This was achieved via palladium-catalyzed allylic alkylation using a 13C-labeled allyl benzoate electrophile. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。